Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-4-11-12-6(9)2-3-10-7(5)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIJXPXRCYDASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=CC=C(N2N=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 7-bromo-1H-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often involve heating under reflux to facilitate the esterification process .
Chemical Reactions Analysis
Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Scientific Research Applications
Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor and enzymatic inhibitory agents.
Material Science: Due to its photophysical properties, it is used in the development of materials with specific optical characteristics.
Biological Studies: The compound is used in studies related to enzyme inhibition and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antitumor activity .
Comparison with Similar Compounds
Research Findings and Trends
- SAR Insights : The ester moiety is critical for initial binding to kinase ATP pockets, but its replacement with amides or heterocycles optimizes pharmacokinetics .
- Synthetic Innovation: SNAr reactions at the 5-position (using PyBroP activation) and cross-coupling at the 7-position enable rapid diversification of the scaffold .
- Computational Modeling : Conformational studies (e.g., for ethyl 5,7-dimethyl derivatives) reveal that syn- and anti-isomers exhibit distinct NMR profiles, aiding in stereochemical assignments .
Biological Activity
Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential scaffold for antitumor agents and enzyme inhibitors. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 256.06 g/mol. Its structure features a bromine atom at the 7-position of the pyrazolo ring and a methyl ester at the 3-position of the pyrimidine ring, which contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes. The compound binds to the active sites of target enzymes, inhibiting their activity and preventing substrate access. This inhibition can lead to various biological effects, including potential antitumor activity. Research indicates that this compound may inhibit RUVBL1/2 ATPase activity, which is crucial in cancer cell proliferation and survival .
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound:
- Cytotoxicity Assays : In vitro studies using cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer) demonstrated that this compound exhibits significant cytotoxic effects with IC50 values in the nanomolar range .
- Structure-Activity Relationship (SAR) : Analysis of various analogs revealed that specific substitutions on the pyrazolo ring enhance cytotoxicity. For example, modifications at the R2 and R4 positions were found to be critical for effective inhibition of tumor cell growth .
Enzymatic Inhibition
This compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways:
- Enzyme Targets : The compound has shown promise as an inhibitor of kinases and ATPases, which are vital in cellular signaling and energy metabolism. Its ability to modulate these pathways suggests potential therapeutic applications in diseases characterized by dysregulated enzyme activity .
Comparative Studies
To understand the efficacy of this compound relative to other compounds in its class, a comparison with related pyrazolo[1,5-A]pyrimidines is essential:
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method includes:
- Cyclization : Reacting 3-amino-pyrazole with biselectrophilic compounds under controlled conditions.
- Bromination : Selective bromination at the 7-position to introduce the bromine atom.
These methods ensure high yields while preserving the bicyclic structure essential for biological activity.
Case Studies
Recent research has documented specific case studies illustrating the efficacy of this compound:
- Case Study on Cancer Cell Lines : A study evaluating this compound's effect on various cancer cell lines showed significant apoptosis induction compared to untreated controls. The mechanism was linked to enhanced reactive oxygen species (ROS) production leading to cell death .
- In Vivo Studies : Preliminary animal studies suggest that administration of this compound can reduce tumor size significantly without severe toxicity, indicating a favorable therapeutic window for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. For brominated analogs, bromine substituents are introduced either via direct electrophilic substitution or via pre-functionalized precursors. Solvent systems like ethanol:water (1:1 v/v) under ultrasonic irradiation have proven effective for similar pyrazolo[1,5-a]pyrimidine esters, yielding >90% purity . Reaction monitoring via TLC and isolation by precipitation are recommended. Adjust reaction temperature (room temperature to 80°C) and solvent polarity to optimize crystallization.
Q. How can structural characterization of this compound be performed?
- Methodological Answer : Use and NMR to confirm regiochemistry and substituent positions. For example:
- NMR: A singlet at δ ~3.9 ppm corresponds to the methyl ester group. The bromine at C7 deshields adjacent protons, causing splitting patterns (e.g., doublets for H6 and H5 in pyrimidine ring) .
- IR spectroscopy: Look for ester carbonyl stretching at ~1700 cm and pyrazole/pyrimidine ring vibrations at 1500–1600 cm .
- High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H] for CHBrNO: 272.97).
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Methodological Answer : The methyl ester enhances lipophilicity compared to ethyl analogs, improving membrane permeability. Solubility in DMSO (≥50 mM) is typical for cell-based assays. Stability studies in PBS (pH 7.4) at 37°C over 24 hours are critical; hydrolytic degradation of the ester group may occur, necessitating LC-MS monitoring .
Advanced Research Questions
Q. How does the bromine substituent at C7 influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. DFT calculations show that electron-withdrawing bromine lowers the LUMO energy of the pyrimidine ring, facilitating nucleophilic aromatic substitution. Compare reactivity with chloro or iodo analogs using Pd(PPh) in THF/water at 80°C . Kinetic studies (monitored via NMR if trifluoromethyl analogs are used) reveal substituent effects on reaction rates.
Q. What crystallographic strategies resolve ambiguities in regiochemistry for brominated pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is definitive. For example, the C7-Br bond length (~1.89 Å) and torsion angles between pyrazole and pyrimidine rings confirm regiochemistry. Anti-thixotropic solvents (e.g., hexane/ethyl acetate) aid crystal growth. Compare with ethyl 7-phenyl analogs (C7-C bond: ~1.48 Å) to validate bromine placement .
Q. How can structure-activity relationships (SAR) be explored for kinase inhibition using this scaffold?
- Methodological Answer :
- Step 1 : Synthesize analogs with varied C3 substituents (e.g., carboxamides, nitriles) to probe steric and electronic effects.
- Step 2 : Screen against kinase panels (e.g., B-Raf, EGFR) using ADP-Glo assays. For example, ethyl 7-(trifluoromethyl) analogs show IC values <100 nM for B-Raf kinase .
- Step 3 : Molecular docking (AutoDock Vina) identifies key interactions; the C7 bromine may occupy hydrophobic pockets, while the ester forms hydrogen bonds with catalytic lysine residues.
Q. What analytical approaches resolve contradictory data in reaction mechanisms (e.g., competing substitution pathways)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
